

Tak-603: A Technical Overview of its Chemical Profile and Immunomodulatory Activity

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Compound of Interest

Compound Name: *Tak-603*

Cat. No.: *B1681210*

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Abstract

Tak-603 is a novel small molecule that has demonstrated potent anti-rheumatic and anti-inflammatory properties. Its mechanism of action is centered on the selective suppression of T helper 1 (Th1) type cytokines, key mediators in the pathogenesis of autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure and properties of **Tak-603**, alongside detailed methodologies for key in vivo and in vitro experimental evaluations. While precise quantitative metrics such as IC50 values for cytokine inhibition and the direct molecular target remain proprietary, this document consolidates the publicly available scientific knowledge to facilitate further research and development efforts.

Chemical Structure and Properties

Tak-603 is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized in the tables below.

Table 1: Chemical Identification of Tak-603

Identifier	Value
IUPAC Name	ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-[(1H-1,2,4-triazol-1-yl)methyl]quinoline-3-carboxylate
SMILES String	<chem>CCOC(=O)C1=C(C2=CC=C(OC)C(OC)=C2)C2=CC(OC)=C(OC)C=C2N=C1CN1C=NC=N1</chem>
CAS Number	158146-85-1

Table 2: Physicochemical Properties of Tak-603

Property	Value
Molecular Formula	C25H26N4O6
Molecular Weight	478.50 g/mol
Appearance	Not publicly available
Solubility	Soluble in 0.5% methylcellulose solution for in vivo studies.

Pharmacological Properties and Mechanism of Action

Tak-603 exhibits a targeted immunomodulatory effect by selectively inhibiting the production of Th1-type cytokines, namely interferon-gamma (IFN- γ) and interleukin-2 (IL-2). These cytokines are pivotal in cell-mediated inflammatory responses and are implicated in the pathophysiology of various autoimmune disorders, including rheumatoid arthritis. The selective action of **Tak-603** on Th1 cytokines, with little to no effect on Th2 cytokines like IL-4 and IL-5,

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